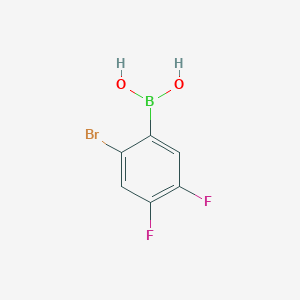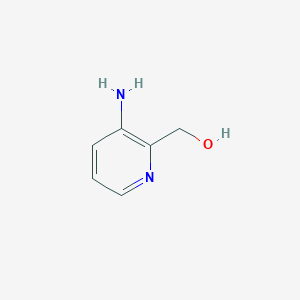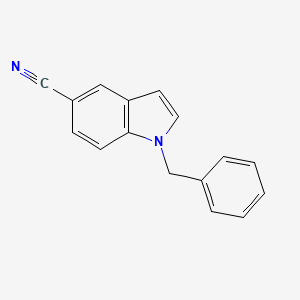
2-Bromo-4,5-difluorophenylboronic acid
Vue d'ensemble
Description
2-Bromo-4,5-difluorophenylboronic acid is a boronic acid derivative that is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions. Boronic acids are known for their versatility in such reactions due to their ability to form stable covalent bonds with various organic substrates.
Synthesis Analysis
The synthesis of related boronic acid derivatives has been demonstrated through palladium-catalyzed coupling reactions. For instance, the synthesis of poly(para-2,5-di-n-hexylphenylene) via the coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid has been reported to yield products with high degrees of polymerization . Additionally, the halodeboronation of aryl boronic acids, such as the synthesis of 2-bromo-3-fluorobenzonitrile from 2-cyano-6-fluorophenylboronic acid, has been shown to be effective, suggesting that similar methodologies could be applied to the synthesis of 2-Bromo-4,5-difluorophenylboronic acid .
Molecular Structure Analysis
Molecular structure analysis of boronic acid derivatives is crucial for understanding their reactivity and interaction with other molecules. For example, the molecular structure of 2,3-difluorophenylboronic acid has been investigated using a combination of experimental and theoretical methods, revealing insights into the most stable conformers and the influence of substituents on the boron atom . These findings can provide a foundation for predicting the behavior of 2-Bromo-4,5-difluorophenylboronic acid in various chemical environments.
Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. The ortho-substituent on boronic acids, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, has been found to play a key role in catalyzing dehydrative condensation reactions between carboxylic acids and amines . This suggests that the substituents on the 2-Bromo-4,5-difluorophenylboronic acid molecule could similarly influence its reactivity in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the derivatization of carboxylic acids with bromophenacyl trifluoromethanesulfonate has been studied to enhance detection in high-performance liquid chromatography, indicating the potential for modifying boronic acids to improve their analytical properties . The continuous flow synthesis of trifluorobenzoic acid demonstrates the practicality of handling boronic acid derivatives in a controlled manner, which could be relevant for the handling and application of 2-Bromo-4,5-difluorophenylboronic acid .
Applications De Recherche Scientifique
-
Suzuki–Miyaura Coupling : Boronic acids are often used in Suzuki–Miyaura coupling, a type of carbon-carbon bond forming reaction . This reaction is widely applied in various fields, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .
-
Proteomics Research : Some sources suggest that “2-Bromo-4,5-difluorophenylboronic acid” could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
-
Chemical Synthesis : Boronic acids are commonly used in the synthesis of various organic compounds . They can react with a wide range of other compounds, making them versatile reagents in chemical synthesis .
-
Material Science : Boronic acids can also be used in the development of new materials . For example, they can be used to modify the properties of polymers or create new types of sensors .
-
Chromatography : In chromatography, boronic acids can be used as a stationary phase to separate and analyze complex mixtures .
-
Analytical Studies : Boronic acids can be used in analytical studies, such as the detection and quantification of various substances .
-
Drug Discovery : Boronic acids are often used in the development of new pharmaceuticals . They can be used to create new chemical structures, which can then be tested for therapeutic properties .
-
Biochemical Research : Boronic acids can interact with various biological molecules, making them useful tools in biochemical research . For example, they can be used to study protein function or to develop new diagnostic methods .
-
Environmental Science : Boronic acids can be used in environmental science, for example, to detect certain pollutants or to study their behavior .
-
Nanotechnology : In nanotechnology, boronic acids can be used to modify the properties of nanoparticles or to create new types of nanomaterials .
-
Catalysis : Boronic acids can act as catalysts in various chemical reactions . They can speed up reactions or enable new types of reactions to take place .
-
Agriculture : In agriculture, boronic acids can be used in the development of new pesticides or fertilizers .
Safety And Hazards
Propriétés
IUPAC Name |
(2-bromo-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHSZNLWFYNKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584487 | |
| Record name | (2-Bromo-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-difluorophenylboronic acid | |
CAS RN |
849062-34-6 | |
| Record name | (2-Bromo-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,5-difluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)










